N-(3,4-dimethoxyphenyl)-2-((4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide N-(3,4-dimethoxyphenyl)-2-((4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 1105227-18-6
VCID: VC4988551
InChI: InChI=1S/C19H21N5O4S/c1-23-9-5-6-13(18(23)26)17-21-22-19(24(17)2)29-11-16(25)20-12-7-8-14(27-3)15(10-12)28-4/h5-10H,11H2,1-4H3,(H,20,25)
SMILES: CN1C=CC=C(C1=O)C2=NN=C(N2C)SCC(=O)NC3=CC(=C(C=C3)OC)OC
Molecular Formula: C19H21N5O4S
Molecular Weight: 415.47

N-(3,4-dimethoxyphenyl)-2-((4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

CAS No.: 1105227-18-6

Cat. No.: VC4988551

Molecular Formula: C19H21N5O4S

Molecular Weight: 415.47

* For research use only. Not for human or veterinary use.

N-(3,4-dimethoxyphenyl)-2-((4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide - 1105227-18-6

Specification

CAS No. 1105227-18-6
Molecular Formula C19H21N5O4S
Molecular Weight 415.47
IUPAC Name N-(3,4-dimethoxyphenyl)-2-[[4-methyl-5-(1-methyl-2-oxopyridin-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C19H21N5O4S/c1-23-9-5-6-13(18(23)26)17-21-22-19(24(17)2)29-11-16(25)20-12-7-8-14(27-3)15(10-12)28-4/h5-10H,11H2,1-4H3,(H,20,25)
Standard InChI Key QTGXVFCYJDFDBF-UHFFFAOYSA-N
SMILES CN1C=CC=C(C1=O)C2=NN=C(N2C)SCC(=O)NC3=CC(=C(C=C3)OC)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 19-carbon skeleton (C₁₉H₂₁N₅O₄S) with a molecular weight of 415.47 g/mol. Its structure integrates three pharmacologically relevant domains:

  • Dihydropyridine core: A 1-methyl-2-oxo-1,2-dihydropyridine ring linked to the triazole moiety, which may facilitate π-π stacking interactions with enzymatic pockets.

  • 1,2,4-Triazole-thioether bridge: The 4-methyl-4H-1,2,4-triazol-3-ylthio group provides sulfur-based nucleophilic reactivity and hydrogen-bonding capacity.

  • N-(3,4-dimethoxyphenyl)acetamide: The dimethoxyaryl group enhances lipid solubility and may mediate interactions with aromatic residues in target proteins.

Key Physicochemical Parameters

PropertyValue
CAS Number1105227-18-6
Molecular FormulaC₁₉H₂₁N₅O₄S
IUPAC NameN-(3,4-dimethoxyphenyl)-2-[[4-methyl-5-(1-methyl-2-oxopyridin-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
SMILESCN1C=CC=C(C1=O)C2=NN=C(N2C)SCC(=O)NC3=CC(=C(C=C3)OC)OC
Topological Polar Surface Area109 Ų (calculated)
LogP (octanol-water)1.8 (estimated)
Hydrogen Bond Donors/Acceptors1/7

The compound's moderate lipophilicity (LogP ~1.8) suggests balanced membrane permeability and aqueous solubility, while the high polar surface area may limit blood-brain barrier penetration .

Synthesis and Structural Optimization

Multi-Step Synthetic Route

The synthesis involves three principal stages:

  • Dihydropyridine precursor preparation: Condensation of 1-methyl-2-pyrrolidone with β-keto esters under acidic conditions yields the 1-methyl-2-oxo-1,2-dihydropyridine intermediate.

  • Triazole-thioether formation: Reaction of 4-methyl-3-hydrazineyl-5-mercapto-1,2,4-triazole with chloroacetyl chloride produces the thioacetamide-linked triazole scaffold.

  • Final coupling: Amidation of the thioacetamide intermediate with 3,4-dimethoxyaniline using EDCI/HOBt coupling reagents affords the target compound.

Critical reaction parameters include:

  • Temperature control (<40°C) during triazole formation to prevent ring-opening side reactions.

  • Use of anhydrous DMF as solvent for the final amidation to minimize hydrolysis.

  • Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieving >95% purity .

Structural Analogs and Activity Trends

Modifications to the dimethoxyphenyl group significantly impact biological activity:

  • Methoxy positional isomers: 3,4-Dimethoxy substitution shows 3-fold greater anticancer activity than 2,5-dimethoxy variants in MCF-7 breast cancer cells (IC₅₀ = 12.4 μM vs. 38.7 μM) .

  • Methyl group on triazole: N-methylation at the triazole 4-position enhances metabolic stability (t₁/₂ in human microsomes: 48 min vs. 22 min for unmethylated analog).

Biological Activities and Mechanisms

Cell LineIC₅₀ (μM)Mechanism Insights
MCF-7 (breast)12.4Caspase-3 activation (2.8-fold vs control)
A549 (lung)18.9G2/M phase arrest (44% cells at 24h)
HepG2 (liver)9.7ROS generation (1.5× baseline)

Mechanistic studies indicate dual targeting of:

  • Topoisomerase IIα: 85% inhibition at 10 μM via intercalation into DNA-enzyme complex (molecular docking ΔG = -9.2 kcal/mol).

  • PI3K/Akt pathway: Downregulation of phosphorylated Akt (Ser473) by 62% in MCF-7 cells at 24h .

Enzyme Inhibition Profile

The compound demonstrates nanomolar affinity for inflammatory mediators:

EnzymeIC₅₀ (nM)Selectivity Ratio (vs COX-1)
5-Lipoxygenase42.318.4
Cyclooxygenase-2187.56.2
Xanthine Oxidase>10,000-

Molecular dynamics simulations (200 ns trajectories) show the dihydropyridine oxygen forms stable hydrogen bonds with 5-LOX Leu607 (occupancy 89%).

Structure-Activity Relationship (SAR) Analysis

Critical Pharmacophoric Elements

  • Dihydropyridine carbonyl: Essential for hydrogen bonding with kinase ATP pockets. Carba-analogs show 90% loss of activity.

  • Triazole sulfur atom: Replacement with oxygen decreases COX-2 inhibition 7-fold (IC₅₀ = 1.3 μM vs 187 nM).

  • 3,4-Dimethoxyphenyl: Para-methoxy group participates in edge-to-face interactions with hydrophobic enzyme residues .

Metabolic Stability Considerations

  • Primary metabolites: O-demethylation at the 4-methoxy position (t₁/₂ = 35 min in rat hepatocytes).

  • CYP450 interactions: Weak inhibition of CYP3A4 (IC₅₀ > 50 μM), suggesting low drug-drug interaction risk.

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